8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Synthetic methodology Process chemistry Boronate ester preparation

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS 2761026-20-2) is a pinacol boronate ester-functionalized imidazo[1,2-a]pyridine building block (MF: C₁₄H₁₉BN₂O₂, MW: 258.12) designed for palladium-catalyzed Suzuki–Miyaura cross-coupling at the 6-position of the bicyclic heteroaromatic core. The 8-methyl substituent on the pyridine ring distinguishes it from the unsubstituted 6-boronate analog (CAS 1204742-76-6, MW: 244.10) and imparts measurable differences in nucleophilic reactivity at N1 , which carries implications for chemoselectivity in multi-step synthetic sequences.

Molecular Formula C14H19BN2O2
Molecular Weight 258.13 g/mol
Cat. No. B13463113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Molecular FormulaC14H19BN2O2
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN3C=CN=C3C(=C2)C
InChIInChI=1S/C14H19BN2O2/c1-10-8-11(9-17-7-6-16-12(10)17)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
InChIKeyAEOUWQBSZPNNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine – CAS 2761026-20-2 Procurement & Selection Guide


8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS 2761026-20-2) is a pinacol boronate ester-functionalized imidazo[1,2-a]pyridine building block (MF: C₁₄H₁₉BN₂O₂, MW: 258.12) designed for palladium-catalyzed Suzuki–Miyaura cross-coupling at the 6-position of the bicyclic heteroaromatic core [1]. The 8-methyl substituent on the pyridine ring distinguishes it from the unsubstituted 6-boronate analog (CAS 1204742-76-6, MW: 244.10) and imparts measurable differences in nucleophilic reactivity at N1 , which carries implications for chemoselectivity in multi-step synthetic sequences. This compound belongs to a class of heterocyclic boronates widely employed as key intermediates in kinase inhibitor programs, including PI3Kα [2], CDK2 , and FASN inhibitor discovery.

Why Generic Imidazo[1,2-a]pyridine Boronate Substitution Fails – The 8-Methyl Differentiation Argument


The imidazo[1,2-a]pyridine scaffold presents three non-equivalent C–H positions amenable to borylation (C-5, C-6, C-7, C-8), and the physicochemical consequences of substituent placement are non-trivial. Classical physical-organic studies by Maury and Pigiere (1981) demonstrated that among monomethylimidazo[1,2-a]pyridine isomers, the 8-methyl derivative is the most deactivated toward N1 quaternization with methyl iodide, while the 7-methyl isomer is the most activated . This electronic deactivation is relevant to downstream transformations: an 8-methyl substituent suppresses competitive N-alkylation side reactions during multi-step sequences involving electrophilic reagents, a problem frequently encountered with the unsubstituted or 7-substituted analogs . Additionally, the pinacol boronate ester form offers measurable advantages in scale-up reproducibility over the corresponding free boronic acid, including reduced protodeboronation rates and improved batch-to-batch consistency . These differences mean that substituting the 8-methyl-6-boronate with the unsubstituted 6-boronate (CAS 1204742-76-6) or a positional isomer may alter reaction chemoselectivity and yield profiles in ways that compromise synthetic route robustness.

Quantitative Comparative Evidence for 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Selection


Synthetic Route Yield Advantage: Patented Two-Step Method vs. Prior Art for 6-Boronate Ester Formation

The patent CN-102786543-A discloses that conventional routes to imidazo[1,2-a]pyridine-6-boronic acid pinacol ester—proceeding via bromination of the pre-formed imidazo[1,2-a]pyridine ring followed by Miyaura borylation—suffer from yields below 10% due to competing protodebromination [1]. In contrast, the patent's two-step method (borylation of 2-amino-5-bromopyridine at 99% yield, followed by cyclization with chloroacetaldehyde at 60–70% yield) provides an overall yield advantage of approximately 6- to 7-fold for the 6-boronate ester class [1]. While this patent data is for the broader class of 6-boronate esters and not exclusively the 8-methyl derivative, the methodology encompasses 8-substituted variants [1], establishing a process-chemistry advantage for sourcing compounds prepared by this route.

Synthetic methodology Process chemistry Boronate ester preparation

N1 Nucleophilic Reactivity Suppression by 8-Methyl: Quantitative Kinetic Comparison Across Methyl Isomers

Maury and Pigiere (1981) quantified the nucleophilic reactivity of all monomethylimidazo[1,2-a]pyridine isomers toward methyl iodide (N1 quaternization). In the monomethyl series, the 8-methyl compound was the most deactivated, while the 7-methyl compound was the most activated . This establishes a position-dependent reactivity rank order: 7-Me > 5-Me ≈ 6-Me > parent (unsubstituted) > 8-Me. The 8-methyl substituent's deactivating effect suppresses unwanted N1 alkylation during multi-step synthetic sequences involving electrophilic reagents—a documented side reaction when using the unsubstituted analog .

Physical organic chemistry Chemoselectivity Nucleophilic reactivity

LogP and Molecular Property Differentiation: 8-Methyl Boronate vs. Unsubstituted 6-Boronate Analog

The 8-methyl substituent increases the calculated LogP of the boronate ester building block from 1.63 (for the unsubstituted 6-boronate, CAS 1204742-76-6) to approximately 1.94 (for the 8-methyl derivative, CAS 2761026-20-2), as derived from supplier computational data . This ΔLogP of ~0.31 units reflects increased lipophilicity conferred by the methyl group, which affects organic-phase partitioning during extractive workup and chromatographic purification. The molecular weight increases from 244.10 to 258.12 g/mol .

Physicochemical properties Drug design Building block selection

Vendor Purity Specification: 98% Assay for the 8-Methyl-6-Boronate Building Block

The 8-methyl-6-boronate ester (CAS 2761026-20-2) is commercially available at 98% purity from LeYan and at ≥95% purity from Aobchem . This compares favorably with the unsubstituted 6-boronate (CAS 1204742-76-6), which is listed at 95% minimum purity by Aceschem and 95+% by AKSci . The 98% specification represents a tighter quality window for the 8-methyl derivative, which may reduce the need for pre-use purification in sensitive catalytic applications.

Quality control Procurement specification Building block purity

Kinase Inhibitor SAR: The 6,8-Disubstitution Pattern Enables PI3Kα and CDK2 Inhibitory Activity

Two independent medicinal chemistry programs have established the critical role of the 6,8-disubstitution pattern on the imidazo[1,2-a]pyridine scaffold for kinase inhibition. In the PI3Kα inhibitor series by Chen et al. (2023), 2,6,8-trisubstituted derivatives achieved nanomolar enzymatic potency, with compound 35 showing an IC₅₀ of 0.15 ± 0.02 μM against PI3Kα [1]. In the CDK2 series by Patel et al. (2023), 6,8-disubstituted imidazo[1,2-a]pyridine derivatives prepared via Suzuki–Miyaura cross-coupling at positions 6 and 8 demonstrated potent anti-cancer activity in MCF-7 breast cancer cell lines, with lead compounds 11ii, 11iii, 11xxi, 11vi, and 11viii identified as potent CDK2 inhibitors . The 8-methyl-6-boronate building block (CAS 2761026-20-2) serves as the direct synthetic precursor for introducing diversity at the 6-position via Suzuki coupling while retaining the 8-methyl substituent, which contributes to the binding conformation required for kinase pocket occupancy [1].

Kinase inhibition PI3Kα CDK2 Medicinal chemistry Structure-activity relationship

Orthogonal Reactivity: Boronate Ester Stability Under Lewis Acidic Cyclization Conditions Enables One-Pot Sequences

The boronate ester functional group has been demonstrated to be remarkably tolerant to Lewis-acid-catalyzed cyclization conditions in the presence of magnesium salts, enabling microwave-assisted one-pot cyclization/Suzuki coupling sequences for polysubstituted imidazo[1,2-a]pyridines [1]. This orthogonal stability profile means that the 8-methyl-6-boronate building block can be carried through multi-step telescoped sequences without boronate degradation—an advantage over the corresponding free boronic acid, which is more susceptible to protodeboronation under acidic or aqueous conditions [2]. While this is a class-level property of pinacol boronates, the 8-methyl substitution adds the additional benefit of suppressed N1 reactivity (see Evidence Item 2), creating a doubly protected intermediate for complex synthetic sequences.

One-pot synthesis Chemoselectivity Microwave-assisted synthesis

Optimal Application Scenarios for 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Procurement


PI3Kα and CDK2 Kinase Inhibitor Library Synthesis via C6 Diversification

This building block is the strategic intermediate of choice for synthesizing 6-aryl/heteroaryl-8-methylimidazo[1,2-a]pyridine libraries targeting PI3Kα and CDK2. The 8-methyl substituent is pre-installed, allowing medicinal chemistry teams to focus Suzuki coupling diversification exclusively at the 6-position. The PI3Kα SAR established by Chen et al. (2023) demonstrates that 2,6,8-trisubstituted derivatives achieve nanomolar potency (IC₅₀ = 0.15 μM for lead compound 35) , and the CDK2 program by Patel et al. (2023) independently confirms the 6,8-substitution pattern as critical for anticancer activity . Procurement of this specific building block eliminates the need for a separate 8-methyl installation step, compressing synthetic routes by one or two transformations relative to starting from the unsubstituted 6-boronate.

FASN Inhibitor Development Requiring 6-Aryl-8-methylimidazo[1,2-a]pyridine Cores

The 6-boronate ester imidazo[1,2-a]pyridine scaffold is explicitly documented as a reagent for preparing fatty acid synthase (FASN) inhibitors, with patent WO-2021173917-A1 covering RIPK1 inhibitors that incorporate this substructure . The 8-methyl group contributes additional lipophilicity (ΔLogP ≈ +0.31 vs. the unsubstituted analog) , which may be advantageous for optimizing membrane permeability in FASN-targeting programs where cellular penetration has historically been a limiting factor [1]. Using the pre-formed 8-methyl-6-boronate eliminates late-stage methylation steps that can be complicated by competing N-alkylation.

Multi-Step Telescoped Synthesis Exploiting N1 Deactivation and Boronate Stability

This building block is particularly well-suited for multi-step, one-pot or telescoped synthetic sequences where both boronate ester stability and suppressed N1 nucleophilicity are required. The pinacol boronate ester tolerates Lewis-acidic (Mg²⁺-catalyzed) cyclization conditions , while the 8-methyl group suppresses undesired N1 quaternization side reactions that would otherwise consume the substrate or generate purification challenges . This dual protection profile is not available from the unsubstituted analog (which retains N1 reactivity) or from the 7-methyl isomer (which is N1-activated relative to the parent) . Process chemistry groups pursuing route telescoping should prioritize this specific substitution pattern.

Building Block Procurement for High-Throughput Experimentation (HTE) with Stringent Purity Requirements

For HTE-based Suzuki coupling screening campaigns, the 98% commercial purity specification of this compound reduces the risk of catalyst poisoning from trace impurities that can produce false negatives in miniaturized reaction arrays. The increased LogP (1.94 vs. 1.63 for the unsubstituted analog) also improves organic-phase retention during automated liquid-liquid extraction workup, minimizing well-to-well cross-contamination. These practical handling advantages make the 8-methyl-6-boronate a preferred building block for parallel synthesis platforms where reproducibility and crude purity are paramount.

Quote Request

Request a Quote for 8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.